molecular formula C7H10O2 B13132919 (S)-4-Hydroxy-3-methylcyclohex-2-enone

(S)-4-Hydroxy-3-methylcyclohex-2-enone

Cat. No.: B13132919
M. Wt: 126.15 g/mol
InChI Key: WKQJUGGDSJNWNG-ZETCQYMHSA-N
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Description

(S)-4-Hydroxy-3-methylcyclohex-2-enone is an organic compound with a unique structure that includes a hydroxyl group and a methyl group attached to a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Hydroxy-3-methylcyclohex-2-enone typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone as the primary starting material.

    Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide (CH₃I) and a base like potassium carbonate (K₂CO₃).

    Cyclization: The final step involves cyclization to form the cyclohexenone ring, which can be facilitated by acidic or basic conditions depending on the specific synthetic route.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Hydroxy-3-methylcyclohex-2-enone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form different alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products

    Oxidation: Formation of ketones

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated compounds

Scientific Research Applications

(S)-4-Hydroxy-3-methylcyclohex-2-enone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-Hydroxy-3-methylcyclohex-2-enone involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

    Antioxidant Activity: The hydroxyl group contributes to its antioxidant properties by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycyclohexanone: Lacks the methyl group, resulting in different chemical properties.

    3-Methylcyclohexanone: Lacks the hydroxyl group, affecting its reactivity and applications.

    Cyclohex-2-enone: Lacks both the hydroxyl and methyl groups, making it less versatile.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(4S)-4-hydroxy-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-5-4-6(8)2-3-7(5)9/h4,7,9H,2-3H2,1H3/t7-/m0/s1

InChI Key

WKQJUGGDSJNWNG-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=O)CC[C@@H]1O

Canonical SMILES

CC1=CC(=O)CCC1O

Origin of Product

United States

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